ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE
Overview
Description
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a combination of pyrimidine, oxadiazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of β-dicarbonyl compounds with amines.
Synthesis of the oxadiazole ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Construction of the thiazole ring: This can be done by reacting α-haloketones with thioureas.
Coupling reactions: The final step involves coupling the different ring systems together using appropriate linkers and reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve yields, as well as the use of automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This can involve the replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Protein binding: The compound may bind to specific proteins, altering their function or stability.
Signal transduction pathways: The compound may affect cellular signaling pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
ETHYL 2-(2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds, such as:
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate
These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S3/c1-4-27-15(26)6-12-7-29-17(21-12)22-13(25)8-31-18-24-23-14(28-18)9-30-16-19-10(2)5-11(3)20-16/h5,7H,4,6,8-9H2,1-3H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNYRSFLYJJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CSC3=NC(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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